4-(2-Formyl-5-methyl-1H-pyrrol-1-yl)butanoic acid
Description
Properties
IUPAC Name |
4-(2-formyl-5-methylpyrrol-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-8-4-5-9(7-12)11(8)6-2-3-10(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXQXNQOROYOET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCCC(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70614779 | |
| Record name | 4-(2-Formyl-5-methyl-1H-pyrrol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70614779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61837-44-3 | |
| Record name | 4-(2-Formyl-5-methyl-1H-pyrrol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70614779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-formyl-5-methyl-1H-pyrrol-1-yl)butanoic acid can be achieved through various synthetic routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The compound can also be isolated from natural sources, such as the ethyl acetate extract of Leccinum extremiorientale .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(2-Formyl-5-methyl-1H-pyrrol-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrole derivatives .
Scientific Research Applications
4-(2-Formyl-5-methyl-1H-pyrrol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential biological activities, including antioxidant and antiproliferative effects.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-formyl-5-methyl-1H-pyrrol-1-yl)butanoic acid involves its interaction with molecular targets and pathways. The formyl group can participate in redox reactions, while the pyrrole ring can interact with various enzymes and receptors . These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The primary structural analogs of 4-(2-Formyl-5-methyl-1H-pyrrol-1-yl)butanoic acid are pyrrole derivatives isolated from Lycium barbarum (goji berry) fruits in a 2013 study . These compounds share the core pyrrole-formyl-butanoic acid framework but differ in substituents at position 5 of the pyrrole ring (Table 1).
Table 1: Structural Comparison of Pyrrole Derivatives
Key Observations:
Substituent Effects on Polarity: The methyl group in the target compound reduces polarity compared to the hydroxymethyl (Compound 10) and methoxymethyl (Compound 11) analogs. This likely influences solubility; for instance, Compound 10 may exhibit higher aqueous solubility due to the hydroxyl group.
Synthetic and Stability Considerations :
- The hydroxymethyl group in Compound 10 could render it more reactive (e.g., prone to oxidation) compared to the stable methyl or methoxymethyl groups.
For example, hydroxymethyl groups often participate in hydrogen bonding, which may affect receptor binding .
Biological Activity
4-(2-Formyl-5-methyl-1H-pyrrol-1-yl)butanoic acid is a pyrrole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, has been studied for various pharmacological effects, including cytotoxicity, immunosuppressive properties, and antioxidant activity.
Chemical Structure and Properties
The molecular formula of this compound is C10H13NO3. The compound features a pyrrole ring substituted with a formyl group and a butanoic acid moiety, which contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds containing pyrrole structures exhibit a range of biological activities. The specific activities of this compound include:
- Cytotoxicity : Studies have shown that this compound has cytotoxic effects on various cancer cell lines. For instance, it demonstrated an IC50 value of 15.8 μM against SMMC-772 cells, indicating significant cytotoxic potential without affecting normal hepatic cells (LO2) .
- Immunosuppressive Activity : The compound exhibited weak immunosuppressive effects by inhibiting the proliferation of induced T cells, suggesting potential applications in autoimmune disorders .
- Antioxidant Activity : Although specific data on antioxidant activity were less pronounced, related studies on pyrrole derivatives indicate that they may possess some degree of antioxidant properties .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Cytotoxicity | IC50 = 15.8 μM against SMMC-772 | |
| Immunosuppression | Inhibition of T cell proliferation | |
| Antioxidant | Weak antioxidant activity noted |
The mechanisms underlying the biological activities of this compound are not fully elucidated. However, the presence of the pyrrole ring is critical for its interaction with biological targets. Pyrrole derivatives often engage in hydrogen bonding and hydrophobic interactions with proteins, which can lead to alterations in cellular signaling pathways.
Comparative Analysis with Related Compounds
Comparative studies with other pyrrole derivatives reveal that variations in substituent groups significantly affect biological activity. For instance, ethylated derivatives such as 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid showed different cytotoxic profiles and mechanisms of action compared to the parent compound .
Q & A
Q. How are mechanistic studies designed to elucidate its role in catalytic or biochemical pathways?
- Methodological Answer : Isotopic labeling (¹³C-formyl group) tracks metabolic incorporation. Stopped-flow spectroscopy monitors reaction kinetics (e.g., kcat/KM for enzyme inhibition). Cryo-EM or X-ray crystallography resolves intermediate structures in real-time .
Methodological Notes
- Theoretical Integration : Align experimental hypotheses with conceptual frameworks (e.g., frontier molecular orbital theory for reactivity studies) to ensure academic rigor .
- Data Validation : Use Bland-Altman plots for inter-lab reproducibility assessments and Cochrane’s Q test for heterogeneity in meta-analyses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
